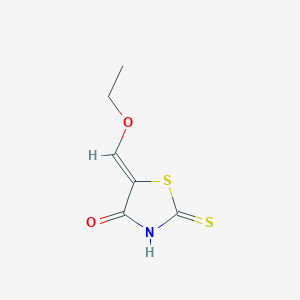

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNCBJFIFVKUAA-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of ethyl cyanoacetate with carbon disulfide and an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the ethoxymethylene group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been explored in various domains:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antibacterial and antifungal properties. This stems from its structural similarity to penicillin antibiotics, prompting studies into its mechanism of action against various pathogens .

- Anti-inflammatory and Anticancer Properties : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways and cancer cell proliferation. Studies have reported its effectiveness against several tumor cell lines, highlighting its role as a potential therapeutic agent .

2. Chemical Intermediates

- This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, making it essential in organic synthesis .

3. Industrial Applications

- In the industrial sector, (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is utilized in the development of new materials and as a precursor for functionalized compounds. Its properties allow for the creation of innovative products across different industries.

Pharmacological Profiles

The pharmacological profiles of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one reveal its potential as a multi-targeted agent:

Case Studies

Several studies have documented the efficacy of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the C5 position significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-cancer Activity

In another investigation, the compound was tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer effects. The study emphasized the importance of structural modifications to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Wirkmechanismus

The mechanism of action of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Selected Rhodanine Derivatives

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Ethoxy’s oxygen can participate in weak hydrogen bonds, contrasting with hydroxy groups in 3e, which form stronger interactions influencing crystal packing and solubility .

- Stability : Ethoxy’s steric bulk may improve stability against metabolic degradation compared to smaller substituents like methyl .

Biologische Aktivität

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has attracted significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is C₆H₇NO₂S₂, with a molecular weight of 189.255 g/mol. Its unique structure features a thiazolidinone ring with a thioxo group at position 2 and an ethoxymethylene substituent at position 5. This specific arrangement may influence its solubility, stability, and interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrates considerable effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are noteworthy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer potential. Recent studies have highlighted the ability of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one to inhibit cancer cell proliferation across various tumor cell lines. Notably, the compound has shown:

- IC50 values in the low micromolar range against several cancer cell lines.

- Mechanistic studies indicate that it may act through the inhibition of specific protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β.

Case Studies and Research Findings

- Anticancer Mechanism : A study investigated the effects of thiazolidinone derivatives on six representative tumor cell lines, revealing that (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one effectively inhibited cell growth by inducing apoptosis and disrupting cell cycle progression .

- Biofilm Inhibition : Another research highlighted its potential to inhibit biofilm formation in Staphylococcus epidermidis by targeting the YycG histidine kinase, which plays a crucial role in biofilm development and antibiotic resistance .

- Structure-Activity Relationship (SAR) : The modification of substituents at position 5 was shown to significantly affect biological activity. Compounds with longer alkyl chains or specific functional groups exhibited enhanced potency against both microbial and cancerous cells .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one?

Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may promote side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents favor cyclization .

- Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., K₂CO₃) catalysts accelerate condensation steps . Monitoring : Use TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ↑ Rate, ↓ Side products |

| Solvent | DMF/DMSO | ↑ Intermediate solubility |

| Catalyst | p-TsOH/K₂CO₃ | ↑ Cyclization efficiency |

Q. How can researchers confirm the molecular structure of this compound?

Structural validation employs:

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 4.1–4.3 ppm for ethoxy group) and ¹³C NMR (δ 165–170 ppm for thioxo group) .

- Mass spectrometry : ESI-MS m/z [M+H]⁺ = 313.4 g/mol .

- X-ray crystallography : Resolves Z-configuration of the ethoxymethylene group (C5–C8 bond length: 1.34 Å) .

Q. What stability considerations are relevant for handling this compound?

- pH sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the thiazolidinone ring .

- Light/oxygen : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioxo group .

Q. What initial assays are recommended for screening bioactivity?

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .

- Antioxidant : DPPH radical scavenging (IC₅₀ ~ 50 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 10–20 µM) .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

- Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol suggests strong binding) .

- Targets : Prioritize proteins with conserved active sites (e.g., tyrosinase, COX-2) based on structural analogs .

- Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation time/pH) .

- Structural analogs : Compare substituent effects (e.g., 4-fluorobenzylidene vs. ethoxymethylene groups) .

- Statistical analysis : Use ANOVA to assess significance (p < 0.05) .

Q. What strategies enhance structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize derivatives with modified ethoxy or thioxo groups .

- Pharmacophore mapping : Identify critical motifs (e.g., thiazolidinone ring) using MOE or Discovery Studio .

- Data integration : Correlate logP values (2.5–3.5) with membrane permeability .

Q. How to investigate synergistic effects with other therapeutics?

- Combination assays : Checkpotency against resistant strains (e.g., MRSA) using checkerboard synergy assays (FIC index ≤ 0.5) .

- Mechanistic studies : Use transcriptomics to identify upregulated pathways (e.g., apoptosis genes Bax/Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.